molecular formula C17H18N4O3 B5514793 1-(4-nitrobenzoyl)-4-(2-pyridinylmethyl)piperazine

1-(4-nitrobenzoyl)-4-(2-pyridinylmethyl)piperazine

Cat. No. B5514793
M. Wt: 326.35 g/mol
InChI Key: IRYWMXWDQHOXIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-nitrobenzoyl)-4-(2-pyridinylmethyl)piperazine, also known as NBD-PP1, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the tyrosine kinase Src family, which plays a crucial role in cell signaling and regulation.

Scientific Research Applications

Therapeutic Potential in Tuberculosis Treatment

Research on PA-824, a novel nitroimidazo-oxazine, which shares a similar interest in the nitro group's role as "1-(4-nitrobenzoyl)-4-(2-pyridinylmethyl)piperazine," highlights its potential to improve tuberculosis (TB) therapy. PA-824 has been evaluated for safety, tolerability, pharmacokinetics, and bactericidal activity in drug-sensitive, sputum smear-positive, adult pulmonary tuberculosis patients. The study found that PA-824 demonstrated dose-linear increases in serum concentrations and showed bactericidal activity, suggesting that compounds with similar functionalities may also have therapeutic applications (Diacon et al., 2010).

Investigation into Metabolic Pathways

Another study focused on the metabolism and disposition of Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, in humans. This research is relevant due to the structural similarity in the use of piperazine as a core structure, as in "1-(4-nitrobenzoyl)-4-(2-pyridinylmethyl)piperazine." The findings showed that Venetoclax is primarily cleared by hepatic metabolism, with a significant portion of the dose recovered as the parent drug and its metabolites in feces, indicating the importance of understanding the metabolic pathways of such compounds (Liu et al., 2017).

Neurotoxicity Studies

Research into the neurotoxic effects of piperazine derivatives, such as the study on Piperazine (antepar) neurotoxicity, emphasizes the need for careful evaluation of potential side effects. Although not directly related to "1-(4-nitrobenzoyl)-4-(2-pyridinylmethyl)piperazine," these studies underline the critical aspect of assessing the safety profile of piperazine-containing compounds (Combes et al., 1956).

Psychoactive Substance Investigation

The study of MT-45, a novel synthetic opioid that includes a piperazine ring in its structure, in drug-related deaths provides insight into the pharmacological and toxicological profiles of such compounds. Understanding the effects, potential risks, and mechanisms of action of these substances can contribute to the development of safer therapeutic agents (Papsun et al., 2016).

properties

IUPAC Name

(4-nitrophenyl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-17(14-4-6-16(7-5-14)21(23)24)20-11-9-19(10-12-20)13-15-3-1-2-8-18-15/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYWMXWDQHOXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5935609

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